molecular formula C22H21ClN2O5S B11251847 N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide

Cat. No.: B11251847
M. Wt: 460.9 g/mol
InChI Key: IEIALTBFYQXHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide is a synthetic organic compound characterized by a bifunctional ethanediamide core linked to a 4-chlorobenzenesulfonyl-substituted furan-ethyl group and a phenylethyl moiety. Its molecular formula is C₂₁H₁₈ClN₂O₅S, with a molecular weight of 454.89 g/mol (calculated from structural data). The compound features a sulfonamide group, which is known to enhance metabolic stability and binding affinity in medicinal chemistry contexts .

Properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide

InChI

InChI=1S/C22H21ClN2O5S/c23-17-8-10-18(11-9-17)31(28,29)20(19-7-4-14-30-19)15-25-22(27)21(26)24-13-12-16-5-2-1-3-6-16/h1-11,14,20H,12-13,15H2,(H,24,26)(H,25,27)

InChI Key

IEIALTBFYQXHNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chlorobenzenesulfonyl Chloride

The preparation of 4-chlorobenzenesulfonyl chloride serves as the foundational step for constructing the sulfonamide moiety. Industrial-scale methods typically involve the reaction of chlorobenzene with chlorosulfonic acid in halogenated solvents such as 1,2-dichloroethane. A critical innovation lies in the use of alkali metal salts (e.g., sodium chloride) or ammonium salts to suppress byproduct formation, particularly 4,4'-dichlorodiphenyl sulfone .

Reaction Conditions:

  • Molar Ratio: Chlorosulfonic acid is used in a 3:1 stoichiometric excess relative to chlorobenzene to maximize yield .

  • Catalyst: Sodium chloride (0.3 moles per mole of chlorobenzene) enhances reaction efficiency by stabilizing intermediates .

  • Temperature: Maintained at 55–60°C during chlorobenzene addition, followed by 5 hours of stirring .

  • Workup: The reaction mixture is quenched in ice water, and the organic layer is separated, dried, and distilled under reduced pressure to isolate anhydrous 4-chlorobenzenesulfonyl chloride .

Challenges: Hydrolysis of the sulfonyl chloride to 4-chlorobenzenesulfonic acid is a competing reaction, necessitating rapid quenching and solvent removal .

Formation of the Sulfonamide Intermediate

The next step involves coupling 4-chlorobenzenesulfonyl chloride with a furan-containing ethylamine derivative. A representative protocol from VulcanChem (VC7535457) outlines the following :

Procedure:

  • Nucleophilic Substitution: 4-Chlorobenzenesulfonyl chloride reacts with 2-(furan-2-yl)ethylamine in dichloromethane at 0–5°C. Triethylamine is added to scavenge HCl, facilitating the formation of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]amine.

  • Isolation: The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) .

Key Parameters:

  • Yield: 68–72% under optimized conditions .

  • Purity: >95% as confirmed by HPLC .

Amidation with 2-Phenylethylamine

The final step involves condensing the sulfonamide intermediate with 2-phenylethylamine to form the ethanediamide linkage. This reaction typically employs oxalyl chloride as an activating agent :

Reaction Scheme:

  • Activation: The sulfonamide intermediate is treated with oxalyl chloride in anhydrous THF at −10°C to generate the corresponding acyl chloride.

  • Coupling: 2-Phenylethylamine is added dropwise, followed by stirring at room temperature for 12 hours.

  • Workup: The mixture is filtered, and the crude product is recrystallized from ethanol/water (4:1) .

Optimization Insights:

  • Solvent Choice: THF outperforms DMF or DMSO in minimizing side reactions .

  • Temperature Control: Maintaining sub-zero temperatures during activation prevents decomposition of the acyl chloride .

Comparative Analysis of Synthetic Routes

The table below contrasts three documented methods for preparing N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide, highlighting variations in yield, purity, and scalability:

MethodYield (%)Purity (%)ScalabilityKey Advantage
Patent GB2135666A 6590IndustrialMinimal byproduct formation
VulcanChem VC7535457 7295LaboratoryHigh purity via column chromatography
Chemsrc Protocol 6088Pilot-scaleCost-effective solvent system

Industrial-Scale Considerations

Scalability challenges center on the hydrolysis sensitivity of 4-chlorobenzenesulfonyl chloride. Patent CA1205491A proposes an integrated process where the sulfonyl chloride is used in situ without isolation, reducing handling losses. Key adaptations include:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time .

  • Solvent Recycling: 1,2-Dichloroethane is recovered via distillation and reused, lowering costs .

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • NMR: 1H^1H NMR (400 MHz, CDCl3_3) displays characteristic signals at δ 7.82 (d, 2H, Ar–H), 6.45 (m, 2H, furan-H), and 3.55 (t, 2H, –NH–CO–) .

  • Mass Spectrometry: ESI-MS m/z 461.9 [M+H]+^+ aligns with the molecular formula C18_{18}H14_{14}ClF2_2NO5_5S2_2 .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the ethanediamide backbone can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(2-phenylethyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ethanediamide Cores

(a) N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide (CAS 877816-23-4)
  • Molecular Formula : C₂₁H₁₈ClFN₂O₅S
  • Molecular Weight : 464.89 g/mol
  • Key Differences : Replaces the phenylethyl group with a 4-fluorobenzyl group.
  • This substitution may also influence metabolic stability due to reduced susceptibility to oxidative degradation .
(b) N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide (CAS 5875-91-2)
  • Molecular Formula : C₁₅H₁₆N₂O₃
  • Molecular Weight : 288.30 g/mol
  • Key Differences : Lacks the sulfonamide and 4-chlorophenyl groups.
  • Implications : The absence of sulfonamide reduces polarity and may limit interactions with sulfonamide-binding enzymes. The simpler structure suggests lower molecular complexity and possibly reduced pharmacological activity .

Sulfonamide-Containing Analogues

(a) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Molecular Formula : C₉H₉ClN₂O₅S
  • Molecular Weight : 292.70 g/mol
  • Key Differences : Features a nitro group and acetamide core instead of ethanediamide.
  • The acetamide structure is less sterically hindered, allowing for faster metabolic processing .
(b) U77 (PDB Ligand)
  • Molecular Formula : C₂₉H₃₃N₃O₇S
  • Molecular Weight : 579.65 g/mol
  • Key Differences : Incorporates a beta-alanine backbone and sulfamoylphenyl group.

Heterocyclic Analogues

(a) N-[2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide (CAS 2097900-03-1)
  • Molecular Formula : C₁₈H₁₄ClFN₂O₃S₂
  • Molecular Weight : 424.90 g/mol
  • Key Differences : Replaces furan with bithiophene and adds a hydroxyl group.
  • Implications : The bithiophene group enhances π-π stacking interactions, which could improve binding to aromatic-rich biological targets. The hydroxyl group introduces polarity, affecting pharmacokinetics .
(b) N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide (CAS 872724-02-2)
  • Molecular Formula : C₁₉H₂₂FN₃O₆S
  • Molecular Weight : 439.50 g/mol
  • Key Differences : Incorporates an oxazinan ring and fluoromethylbenzenesulfonyl group.
  • The fluoromethyl group may enhance lipophilicity, aiding membrane penetration .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s sulfonamide and furan groups suggest possible enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity, though direct studies are absent in the evidence .
  • Synthetic Challenges : The presence of multiple stereocenters (e.g., in the ethyl-furan-sulfonamide chain) may complicate synthesis, requiring advanced chiral resolution techniques .
  • Toxicity Considerations : Analogues with nitro groups (e.g., ) highlight the need to evaluate nitro-free derivatives for reduced toxicity .

Biological Activity

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide is a complex organic compound that belongs to the class of sulfonamides. Its unique structural features, including a furan ring and chlorobenzenesulfonyl moiety, suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Property Details
IUPAC Name This compound
Molecular Formula C19H22ClN2O4S
Molecular Weight 394.91 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar sulfonamide structures often act as enzyme inhibitors, particularly in cancer pathways.

  • Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that sulfonamide derivatives can inhibit the Wnt/β-catenin signaling pathway, which plays a critical role in tumorigenesis.
  • Binding Affinity : Molecular docking studies suggest that this compound can effectively bind to the β-catenin/T-cell factor complex, disrupting their interaction and inhibiting downstream gene expression associated with cell proliferation and survival.
  • Electrophilic Reactions : The presence of the furan ring allows for electrophilic aromatic substitution reactions, enhancing the compound's reactivity and potential interactions with biological molecules.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored primarily in the context of cancer therapy:

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with other related sulfonamide compounds:

Compound Name Structure Features Biological Activity Unique Characteristics
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-3-yl)ethyl]-3-nitrobenzene-1-sulfonamideFluorine instead of chlorineSimilar enzyme inhibitionEnhanced solubility
N-[3-(pyridin-3-sulfonyl)-5-methylisoxazole]Contains isoxazole ringAntimicrobial propertiesBroader spectrum of activity
N-[3-(trifluoromethylphenyl)sulfonamide]Trifluoromethyl groupAnticancer activityIncreased lipophilicity

The unique combination of functional groups in this compound allows for selective targeting of cancer pathways while potentially minimizing off-target effects commonly observed with other sulfonamides.

Case Studies and Research Findings

While specific case studies on this particular compound are scarce, research on similar sulfonamide derivatives provides insights into its potential applications:

  • Inhibition Studies : A study highlighted the effectiveness of sulfonamide derivatives in inhibiting the growth of various cancer cell lines by targeting metabolic enzymes involved in cell proliferation.
  • Pharmacokinetics and Dynamics : Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (mechanisms of action) is essential for developing therapeutic applications. Further research is needed to elucidate these aspects for this compound specifically.

Q & A

Q. What are the optimal synthetic routes for N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide?

The synthesis involves multi-step organic reactions:

  • Step 1 : Sulfonylation of a furan-containing intermediate using 4-chlorobenzenesulfonyl chloride under anhydrous conditions.
  • Step 2 : Coupling of the sulfonylated intermediate with a phenylethylamine derivative via amide bond formation, typically using carbodiimide coupling agents (e.g., EDC/HOBt).
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key challenges include controlling stereochemistry at the furan-ethyl junction and minimizing side reactions during sulfonylation .

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • NMR Spectroscopy : To confirm regiochemistry of the sulfonyl and furan groups (e.g., ¹H NMR: δ 7.8–8.1 ppm for sulfonyl aromatic protons; δ 6.2–6.5 ppm for furan protons) .
  • HPLC : For purity assessment (C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₂₃H₂₄ClN₂O₅S, theoretical m/z 499.11) .

Q. What are the key physical properties of this compound?

  • Molecular Weight : 499.11 g/mol .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS); soluble in DMSO or DMF .
  • Stability : Stable at −20°C for >6 months; degrades in acidic conditions (pH <3) due to sulfonamide hydrolysis .

Advanced Research Questions

Q. What strategies are used to study its interactions with biological targets (e.g., enzymes, receptors)?

  • Biochemical Assays : Competitive inhibition assays (e.g., IC₅₀ determination) using purified enzymes (e.g., COX-2 or kinases) .
  • Surface Plasmon Resonance (SPR) : To measure binding kinetics (ka/kd) for receptor-ligand interactions .
  • Computational Docking : Molecular docking with AutoDock Vina to predict binding modes in silico, focusing on the sulfonyl and furan moieties .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay Optimization : Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
  • Structural Analog Comparison : Compare activity with analogs (e.g., thiophene vs. furan derivatives) to isolate functional group contributions .

Q. What methodologies are employed for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents (e.g., replacing 4-chlorobenzenesulfonyl with methylsulfonyl) and test activity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., sulfonyl group electronegativity) with bioactivity .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond acceptors from the ethanediamide backbone) .

Q. How is computational modeling applied to predict pharmacokinetics?

  • ADMET Prediction : Tools like SwissADME to estimate logP (∼3.2), blood-brain barrier permeability (low), and CYP450 inhibition risk .
  • Molecular Dynamics Simulations : Simulate binding stability in aqueous environments (e.g., GROMACS with CHARMM force fields) .

Q. What are the best practices for comparative analysis with structurally similar compounds?

  • Functional Group Swapping : Replace furan with thiophene or pyrrole to assess heterocycle effects on potency .
  • Bioisosteric Replacement : Substitute the phenylethyl group with benzyl or cyclohexylethyl to evaluate steric and electronic impacts .
  • Thermodynamic Solubility Testing : Compare solubility profiles using shake-flask methods to guide formulation .

Q. How can target identification be systematically approached?

  • Proteome-wide Profiling : Use affinity-based proteomics (e.g., thermal shift assays) to identify binding proteins .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint pathways sensitive to the compound .
  • Transcriptomic Analysis : RNA-seq to monitor gene expression changes post-treatment in relevant cell lines .

Q. What experimental designs address stability challenges in biological assays?

  • Serum Stability Tests : Incubate with fetal bovine serum (FBS) and quantify degradation via LC-MS over 24 hours .
  • pH-Dependent Stability : Assess compound integrity in buffers ranging from pH 2–9 to identify optimal storage conditions .
  • Light Exposure Studies : Monitor photodegradation under UV/visible light to establish handling protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.